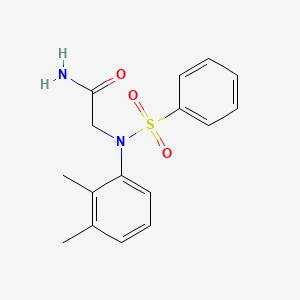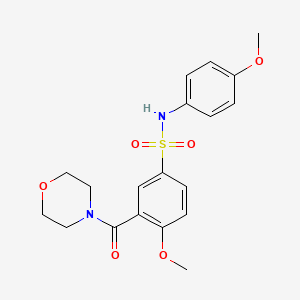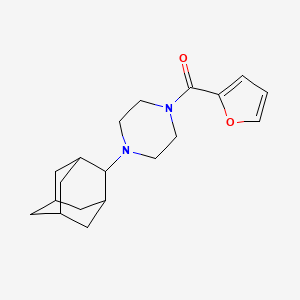
2-(2-chlorophenoxy)-N-cyclooctylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-cyclooctylacetamide, also known as CPP-ACP, is a synthetic compound that is widely used in scientific research. This compound has gained attention due to its potential application in the field of dentistry. CPP-ACP is a derivative of casein phosphopeptides (CPPs), which are naturally occurring peptides found in milk. CPP-ACP has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
2-(2-chlorophenoxy)-N-cyclooctylacetamide works by binding to tooth enamel and forming a protective layer that helps to prevent demineralization. It also helps to promote remineralization by delivering calcium and phosphate ions to the tooth surface. Additionally, 2-(2-chlorophenoxy)-N-cyclooctylacetamide has been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-cyclooctylacetamide has a range of biochemical and physiological effects. It has been shown to increase the uptake of calcium and phosphate ions by tooth enamel, which can help to strengthen and remineralize the teeth. 2-(2-chlorophenoxy)-N-cyclooctylacetamide also has antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth. Additionally, 2-(2-chlorophenoxy)-N-cyclooctylacetamide has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the gums.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chlorophenoxy)-N-cyclooctylacetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in dental research. However, there are some limitations to the use of 2-(2-chlorophenoxy)-N-cyclooctylacetamide in lab experiments. It has a relatively short half-life, which means that it may not be effective for long-term treatments. Additionally, it may not be effective in all cases, particularly in cases of severe tooth decay or periodontal disease.
Orientations Futures
There are several future directions for research on 2-(2-chlorophenoxy)-N-cyclooctylacetamide. One area of research is the development of new formulations of 2-(2-chlorophenoxy)-N-cyclooctylacetamide that are more effective at remineralizing tooth enamel and preventing tooth decay. Another area of research is the use of 2-(2-chlorophenoxy)-N-cyclooctylacetamide in combination with other compounds, such as fluoride, to enhance its effectiveness. Additionally, research is needed to determine the long-term effects of 2-(2-chlorophenoxy)-N-cyclooctylacetamide on oral health and to develop new methods for delivering 2-(2-chlorophenoxy)-N-cyclooctylacetamide to the teeth.
Méthodes De Synthèse
2-(2-chlorophenoxy)-N-cyclooctylacetamide is synthesized through a series of chemical reactions. The starting material is 2-chlorophenol, which is reacted with cyclooctylamine to form the intermediate product, 2-(2-chlorophenoxy)-N-cyclooctylacetamide. This intermediate is then purified and further reacted with casein phosphopeptides to form 2-(2-chlorophenoxy)-N-cyclooctylacetamide.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-cyclooctylacetamide has been extensively studied for its potential application in dentistry. It has been shown to have a range of benefits for oral health, including the ability to remineralize tooth enamel, prevent tooth decay, and reduce sensitivity. 2-(2-chlorophenoxy)-N-cyclooctylacetamide has also been studied for its potential use in treating dental caries and periodontal disease.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-cyclooctylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c17-14-10-6-7-11-15(14)20-12-16(19)18-13-8-4-2-1-3-5-9-13/h6-7,10-11,13H,1-5,8-9,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDSUCKSQHJPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-cyclooctylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,6-difluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5884163.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5884174.png)
![3-{4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5884179.png)


![N-(2,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5884206.png)
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5884220.png)

![N-ethyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5884234.png)

![N-(3,4-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5884250.png)
![2-ethoxy-3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine](/img/structure/B5884257.png)